1-Hydroxy-13-deoxocarminomycin is a member of the anthracycline class of antibiotics, which are known for their potent anti-cancer properties. This compound is characterized by its unique molecular structure and bioactivity, making it a subject of interest in pharmaceutical research. The compound is derived from natural sources and has been studied for its potential therapeutic applications.
1-Hydroxy-13-deoxocarminomycin is typically isolated from microbial fermentation processes, particularly from strains of Micromonospora and Streptomyces. These bacteria are known to produce various anthracycline compounds, including carminomycin and its derivatives. The biosynthetic pathways utilized by these microorganisms are crucial for the production of 1-hydroxy-13-deoxocarminomycin and related compounds .
This compound falls under the classification of anthracycline antibiotics, which are widely recognized for their effectiveness against various types of cancer. It is also categorized as a polyketide, a class of natural products that are synthesized through the polymerization of acetyl or propionyl groups.
The synthesis of 1-hydroxy-13-deoxocarminomycin can be approached through both natural extraction and synthetic methods. The natural extraction involves culturing specific bacterial strains that produce the compound. In contrast, synthetic methods may utilize organic synthesis techniques to construct the complex molecular structure.
In laboratory settings, researchers have developed several synthetic pathways to create 1-hydroxy-13-deoxocarminomycin. These methods often involve multi-step reactions that include cyclization, oxidation, and functional group modifications. For example, one method may involve starting with a simpler anthracycline precursor and applying selective hydroxylation at specific carbon positions to yield the desired compound .
The molecular formula of 1-hydroxy-13-deoxocarminomycin is C28H31NO12, which indicates it contains 28 carbon atoms, 31 hydrogen atoms, one nitrogen atom, and 12 oxygen atoms. The structure features a characteristic anthracycline core with various functional groups that contribute to its biological activity.
The three-dimensional conformation of 1-hydroxy-13-deoxocarminomycin can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These methods provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets.
1-Hydroxy-13-deoxocarminomycin participates in various chemical reactions typical of anthracyclines. These include redox reactions where the hydroxyl group can be oxidized or reduced depending on reaction conditions. Additionally, it can undergo conjugation reactions with nucleophiles due to the presence of electrophilic centers in its structure.
The reactivity of 1-hydroxy-13-deoxocarminomycin is influenced by its functional groups. For instance, the hydroxyl group at position 1 can engage in hydrogen bonding interactions, affecting its solubility and bioavailability . Furthermore, studies have shown that modifications to this group can significantly alter the compound's pharmacological properties.
The mechanism of action of 1-hydroxy-13-deoxocarminomycin primarily involves intercalation into DNA strands. This process disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound's ability to form stable complexes with DNA is attributed to its planar structure and aromatic characteristics.
Research indicates that the binding affinity of 1-hydroxy-13-deoxocarminomycin to DNA is comparable to other well-known anthracyclines like doxorubicin. This interaction not only inhibits topoisomerase II activity but also generates reactive oxygen species that contribute to cytotoxicity .
1-Hydroxy-13-deoxocarminomycin typically appears as a reddish-brown solid with a melting point that varies depending on purity and crystallization conditions. Its solubility profile shows moderate solubility in organic solvents such as methanol and dimethyl sulfoxide but limited solubility in water.
The chemical stability of 1-hydroxy-13-deoxocarminomycin can be influenced by pH and temperature conditions. Under acidic conditions, it may undergo hydrolysis or degradation. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and stability over time .
1-Hydroxy-13-deoxocarminomycin has significant potential in scientific research, particularly in cancer therapy development. Its ability to induce apoptosis in tumor cells makes it a candidate for further investigation as an anti-cancer agent. Additionally, studies are being conducted to explore its efficacy against multidrug-resistant cancer cell lines.
1-Hydroxy-13-deoxocarminomycin (CAS# 145066-22-4) is a structurally modified anthracycline derivative with the molecular formula C₂₆H₂₉NO₁₀ and a molecular weight of 515.509 g/mol [1]. Its core structure retains the tetracyclic anthraquinone scaffold characteristic of anthracyclines but features two critical modifications:
The stereochemical configuration is defined by the asymmetric centers in the aglycone and the amino sugar moiety (daunosamine). The systematic name—7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione—confirms the β-orientation of the glycosidic bond linking the sugar to the aglycone at C7 [1]. The chiral centers (C7', C9') in the sugar unit influence spatial positioning and potential molecular interactions.
Key experimentally determined properties include:
Table 1: Physicochemical Profile of 1-Hydroxy-13-deoxocarminomycin
Property | Value | |
---|---|---|
Molecular Weight | 515.509 g/mol | |
Exact Mass | 515.179 g/mol | |
LogP | 1.952 | |
Polar Surface Area (PSA) | 200.0 Ų | |
Vapor Pressure | 2.31 × 10⁻²³ mmHg (25°C) | |
Index of Refraction | 1.737 | [1] |
The compound’s moderate LogP value (1.952) suggests balanced lipophilicity/hydrophilicity, potentially influencing solubility in polar aprotic solvents. The high PSA correlates with hydrogen-bonding capacity from its multiple hydroxyl and carbonyl groups. Stability is likely compromised under strong oxidizing conditions due to the reducible quinone moiety [7].
Structurally, 1-hydroxy-13-deoxocarminomycin bridges features of carminomycin and daunorubicin:
Table 2: Structural Comparison with Reference Anthracyclines
Compound | Key Structural Features | Molecular Formula | |
---|---|---|---|
1-Hydroxy-13-deoxocarminomycin | C1-OH, C13-deoxo | C₂₆H₂₉NO₁₀ | |
Carminomycin | C1-OH, C13=O | C₂₆H₂₉NO₁₀ | |
Daunorubicin | C1-H, C13=O, C14-H | C₂₇H₂₉NO₁₀ | |
Doxorubicin | C1-H, C13=O, C14-OH | C₂₇H₂₉NO₁₁ | [1] [7] |
The C13-deoxo modification reduces ketone-related redox activity, potentially diminishing quinone-mediated reactive oxygen species (ROS) generation—a key cardiotoxicity mechanism in classical anthracyclines like doxorubicin [7]. Unlike 10-carboxy-13-deoxocarminomycin (C₂₇H₂₉NO₁₁, CAS# 97583-07-8), it lacks the C10 carboxylic acid group, retaining the C10 methyl group [6] [8].
Nuclear Magnetic Resonance (NMR):The proton-rich environment (29 H atoms) generates complex ¹H-NMR signals. Key predicted regions:
Mass Spectrometry (MS):High-resolution MS shows an [M+H]⁺ peak at m/z 515.179 (exact mass), with fragmentation expected at the glycosidic bond (aglycone at m/z 357, daunosamine at m/z 158) [1].
UV-Vis Spectroscopy:The anthraquinone chromophore absorbs at λₘₐₓ ~480 nm (quinone) and ~495 nm (hydroquinone), with additional bands near 254 nm (aromatic π→π*) [7]. The C1-OH group may cause a ~10–15 nm bathochromic shift compared to daunorubicin.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0